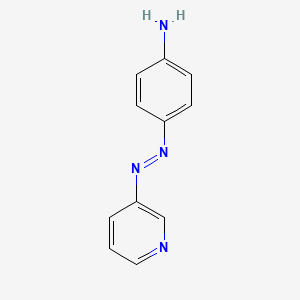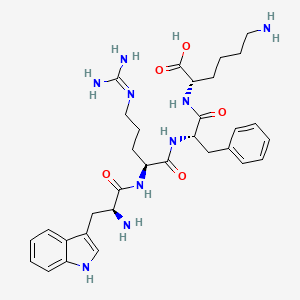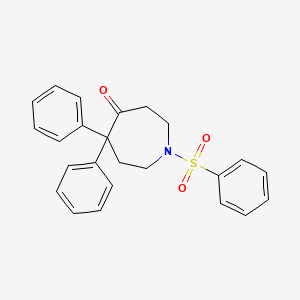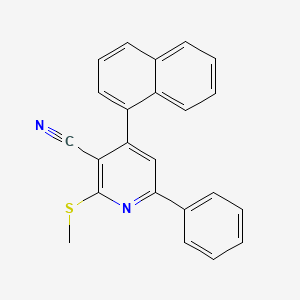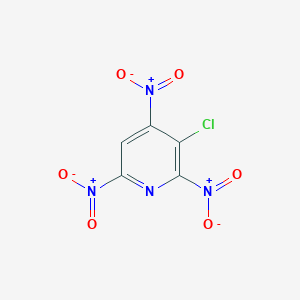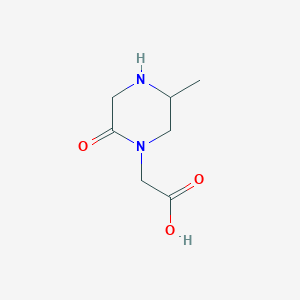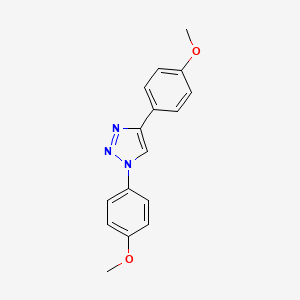
1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of two 4-methoxyphenyl groups attached to the 1 and 4 positions of the triazole ring. The 1,2,3-triazole moiety is known for its stability, aromaticity, and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry, materials science, and other fields .
Méthodes De Préparation
The synthesis of 1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is highly regioselective and efficient, allowing for the formation of 1,4-disubstituted 1,2,3-triazoles in high yields. The general synthetic route involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or an organic solvent .
Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as improved reaction control, scalability, and safety. In this approach, the reactants are continuously fed into a reactor containing the copper catalyst, and the product is continuously collected, allowing for efficient large-scale production .
Analyse Des Réactions Chimiques
1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form triazole N-oxides.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, for studying biological processes.
Medicine: Investigated for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds, π-π interactions, and other non-covalent interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with nucleic acids, affecting processes like DNA replication and transcription .
Comparaison Avec Des Composés Similaires
1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- can be compared with other similar compounds, such as:
1H-1,2,3-Triazole, 1,4-bis(4-chlorophenyl)-: Similar structure but with chloro groups instead of methoxy groups, leading to different chemical properties and biological activities.
1H-1,2,3-Triazole, 1,4-bis(4-methylphenyl)-:
1H-1,2,3-Triazole, 1,4-bis(4-nitrophenyl)-: Features nitro groups, which can significantly alter its electronic properties and interactions with biological targets.
The uniqueness of 1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
876012-84-9 |
|---|---|
Formule moléculaire |
C16H15N3O2 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
1,4-bis(4-methoxyphenyl)triazole |
InChI |
InChI=1S/C16H15N3O2/c1-20-14-7-3-12(4-8-14)16-11-19(18-17-16)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3 |
Clé InChI |
ADOOFUVEQCCEJM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CN(N=N2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14177605.png)
![1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene](/img/structure/B14177609.png)

![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]-](/img/structure/B14177625.png)
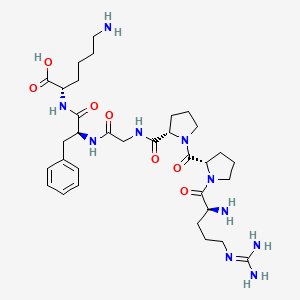
![4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid](/img/structure/B14177632.png)
